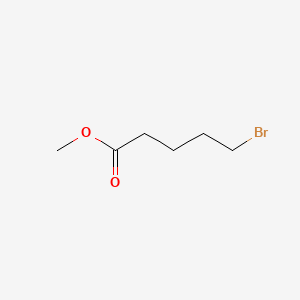

Methyl 5-bromovalerate

描述

Historical Context and Evolution of Research on Bromoester Compounds

The study of bromoester compounds is intrinsically linked to the broader history of organic synthesis and the development of reactions for forming carbon-halogen and ester bonds. The origins of organic chemistry in the 19th century saw chemists isolating natural products and developing methods for their analysis and transformation. researchgate.netrochelleforrester.ac.nz Early methods for creating esters often involved the direct esterification of a carboxylic acid with an alcohol. orgsyn.org

A significant leap in the synthesis of bromo-compounds was the Hunsdiecker reaction, first observed by Alexander Borodin in 1861 when he prepared methyl bromide from silver acetate (B1210297). byjus.comvedantu.com The reaction was later developed into a general method by Cläre and Heinz Hunsdiecker in the 1930s and 1940s. byjus.comwikipedia.orgalfa-chemistry.com This reaction, which involves the reaction of silver salts of carboxylic acids with halogens to produce an organic halide via a radical decarboxylation mechanism, became a cornerstone for synthesizing alkyl halides. vedantu.comwikipedia.org Notably, a published procedure in Organic Syntheses describes the preparation of Methyl 5-bromovalerate by applying a modified Hunsdiecker reaction to the silver salt of methyl hydrogen adipate (B1204190). orgsyn.orgwikipedia.org

Bromoesters, as a class of alkylating agents, also have roots in early 20th-century chemical research. Alkylating agents first gained notoriety as chemical weapons during World War I, but their observed biological effects, such as bone marrow suppression, led to investigations into their potential as anti-cancer agents. cuni.cznih.govwikipedia.org This research paved the way for the development of the first modern chemotherapies and a deeper understanding of how these electrophilic compounds interact with biological nucleophiles. wikipedia.orgoncohemakey.com Bromoesters like ethyl bromoacetate (B1195939) were recognized for their utility as versatile intermediates in organic and pharmaceutical synthesis due to their alkylating ability. nih.gov Other classical reactions, such as the Reformatsky reaction, which uses an alpha-bromo ester and zinc metal to form β-hydroxy esters, further expanded the synthetic utility of this class of compounds. pw.live

Significance of this compound in Contemporary Synthetic Methodologies

This compound is a significant reagent in modern organic synthesis, primarily due to its bifunctional nature. It possesses two key reactive sites: the electrophilic carbon attached to the bromine atom, which is susceptible to nucleophilic substitution, and the ester group, which can undergo various transformations such as hydrolysis or amidation. This dual functionality allows it to act as a versatile linker and building block in the assembly of complex molecules. bldpharm.comfluorochem.co.uk

The most prominent industrial application of this compound is its role as a crucial intermediate in the synthesis of Apixaban. ruifuchem.comthermofisher.comalibaba.com Apixaban is a widely used oral anticoagulant developed by Bristol-Myers Squibb and Pfizer. ruifuchem.com In the synthesis of Apixaban and its impurities, this compound is used to introduce a five-carbon ester chain via N-alkylation of a pyrazole-containing precursor. google.com This step is fundamental to building the final molecular structure of the drug.

Beyond this specific application, this compound is widely employed as a building block for other pharmaceuticals and agrochemicals. guidechem.commade-in-china.com Its five-carbon chain is a common structural motif, and the compound provides a reliable method for its installation. The differential reactivity of its two functional groups allows for selective and sequential reactions. For example, the bromide can react with a nucleophile, leaving the ester intact for a subsequent transformation later in the synthetic sequence. This strategic advantage makes it a valuable tool for medicinal chemists and process developers.

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape for this compound and related ω-bromoalkyl esters is focused on leveraging their properties as bifunctional linkers to create novel, high-value molecules for medicinal and materials science applications. bldpharm.commdpi.com

A significant emerging trend is the use of this compound in the construction of complex chelating agents for radiopharmaceuticals. In a recent proof-of-concept study, researchers utilized this compound to synthesize a triply functionalized NOTI (1,4,7-triazacyclononane-1,4,7-triyl) chelator platform. nih.gov The compound was used to introduce valeric acid methyl ester arms onto the chelator scaffold through alkylation. nih.gov These arms can then be conjugated to biomolecules, such as peptides, for targeted delivery of radioisotopes like Copper-64 for PET imaging. nih.govnih.gov This research highlights the trend of using simple building blocks to create sophisticated diagnostic and therapeutic agents.

Furthermore, ω-bromoalkyl esters are being explored for the synthesis of novel bioactive compounds. Research into KuQuinones, a class of compounds with potential pharmacological applications, has utilized ω-bromoalkylphosphonates as key building blocks. mdpi.com While not this compound itself, this research into related ω-bromoalkyl structures underscores a broader trend of functionalizing complex organic molecules with alkyl chains that terminate in a reactive or functional group. mdpi.com Similarly, researchers have synthesized ω-bromoalkyl esters of betulinic acid, a plant-derived triterpenoid, to create new derivatives with potential anti-cancer properties. researchgate.net This strategy of using bromoalkyl ester linkers to modify natural products is a growing area aimed at enhancing their therapeutic profiles.

Another area of interest is the use of these linkers to attach specific moieties that can direct molecules to subcellular compartments. For instance, ω-bromoalkyl esters are used to link drug molecules to the triphenylphosphonium (TPP) cation, a group known to target mitochondria. researchgate.net This approach is being investigated as a strategy to deliver therapeutic agents directly to the mitochondria of cancer cells, thereby increasing efficacy and potentially reducing side effects.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVJKCSZXAIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063907 | |

| Record name | Methyl 5-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-83-1 | |

| Record name | Methyl 5-bromopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-bromovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 5-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 5-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Bromovalerate and Its Analogs

Classical Approaches to Methyl 5-bromovalerate Synthesis

Bromination of Valeric Acid Derivatives

The direct bromination of valeric acid or its derivatives is a fundamental approach to synthesizing bromo-substituted valeric acid compounds. For instance, 5-bromovaleric acid is a key raw material for various organic syntheses. chemicalbook.com One method involves the reaction of 1,4-dibromobutane (B41627) with sodium cyanide to produce 5-bromovaleronitrile (B1265816), which is then hydrolyzed in a sulfuric acid solution to yield 5-bromovaleric acid. google.com However, this method can be challenging due to the low melting point of 5-bromovaleric acid (38-40 °C), making crystallization difficult, and its tendency to cyclize into δ-valerolactone in the presence of water during distillation. google.com

Hunsdiecker Reaction and Modifications for ω-Bromoesters

The Hunsdiecker reaction, and its variations, provide a classic method for the synthesis of ω-bromoesters. wikipedia.orgwikiwand.com This reaction involves the decarboxylative halogenation of the silver salt of a carboxylic acid. wikipedia.orglscollege.ac.in The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.org

A well-documented example of the Hunsdiecker reaction is the synthesis of this compound from the silver salt of methyl hydrogen adipate (B1204190). orgsyn.orgorgsyn.org This method has been successfully applied to prepare a range of ω-bromo esters with carbon chains from five to seventeen atoms long. wikipedia.orgwikiwand.comlscollege.ac.in

The process begins with the preparation of methyl silver adipate by reacting methyl hydrogen adipate with silver nitrate (B79036) in the presence of potassium hydroxide. orgsyn.orgorgsyn.org The precipitated silver salt is then thoroughly dried, as the success of the reaction is highly dependent on the exclusion of moisture. orgsyn.org The dried silver salt is suspended in dry carbon tetrachloride, and bromine is added. orgsyn.orgarchive.org The reaction is initially vigorous and may require cooling. orgsyn.orgarchive.org After the addition of bromine, the mixture is heated to complete the reaction. orgsyn.orgarchive.org The final product, this compound, is isolated by filtration to remove silver bromide, followed by washing the filtrate and distillation under reduced pressure. orgsyn.orgorgsyn.orgarchive.org This procedure yields the desired product in a range of 52-54% based on the initial amount of methyl hydrogen adipate. orgsyn.orgorgsyn.org

Table 1: Hunsdiecker Reaction for this compound Synthesis

| Reactant | Reagents | Solvent | Yield | Reference |

|---|

Esterification of 5-Bromovaleric Acid

Another classical approach is the direct esterification of 5-bromovaleric acid with methanol (B129727) to form this compound. orgsyn.org This method is a standard procedure in organic chemistry. The ethyl ester of 5-bromovaleric acid has also been prepared via esterification or through the corresponding acid chloride. orgsyn.orgorgsyn.org

Modern and Optimized Synthetic Routes

Bromination of Methyl 3-methylpentanoate (B1260497) (for chiral analogs)

For the synthesis of chiral analogs, such as methyl (3S)-5-bromo-3-methylpentanoate, a common method is the bromination of methyl 3-methylpentanoate. This chiral ester is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. The synthesis of an optically active (R)-5-bromo-3-methyl-pentanoic acid ethyl ester has been reported with a yield of 89% via bromination. google.com

Synthesis via 5-Bromovaleronitrile Hydrolysis

A prominent method for preparing 5-bromovaleric acid, the direct precursor to this compound, involves a two-step process commencing with 1,4-dibromobutane. google.com This process first synthesizes 5-bromovaleronitrile, which is subsequently hydrolyzed to yield the carboxylic acid. google.com The final ester, this compound, is then formed through esterification of the resulting 5-bromovaleric acid.

The synthesis of 5-bromovaleronitrile is achieved through the reaction of 1,4-dibromobutane with sodium cyanide. google.com This nucleophilic substitution reaction, where a cyanide group replaces a bromide, is often facilitated by a phase-transfer catalyst to enhance the interaction between the aqueous cyanide salt and the organic halide. google.comdalalinstitute.com In a typical procedure, a 30% aqueous solution of sodium cyanide (1.2 molar equivalents) is added dropwise to 1,4-dibromobutane (1 molar equivalent) in the presence of a catalyst. google.com The reaction temperature is maintained carefully, followed by an insulation period to ensure completion. google.com After the reaction, the organic layer is separated, washed, dried, and purified by vacuum distillation to yield 5-bromovaleronitrile. google.com

Table 1: Reaction Parameters for 5-Bromovaleronitrile Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactants | 1,4-dibromobutane, Sodium Cyanide | google.com |

| Molar Ratio (NaCN:Dibromobutane) | 1.2 : 1 | google.com |

| Catalyst | Quaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium bromide) | google.com |

| Temperature (Dropping) | 65 ± 10 °C | google.com |

| Temperature (Insulation) | 70 ± 5 °C | google.com |

The 5-bromovaleronitrile intermediate is converted to 5-bromovaleric acid via hydrolysis in a concentrated sulfuric acid solution. google.com Sulfuric acid serves as a catalyst for the hydrolysis of the nitrile functional group. scientificlabs.co.uk The process involves dripping the 5-bromovaleronitrile into a 70% sulfuric acid solution at an elevated temperature. google.com The mixture is held at this temperature for several hours to drive the reaction to completion. google.com Upon cooling and dilution with water, the product separates and can be further purified by crystallization from an organic solvent, such as ethyl acetate (B1210297) or petroleum ether, to obtain high-purity solid 5-bromovaleric acid with yields reported as high as 96%. google.com

Table 2: Conditions for Hydrolysis of 5-Bromovaleronitrile

| Parameter | Value | Source |

|---|---|---|

| Reagent | 70% Sulfuric Acid | google.com |

| Reaction Temperature | 100 - 110 °C | google.com |

| Incubation Time | 3 hours | google.com |

| Purification Method | Crystallization from organic solvent | google.com |

| Reported Yield | 94.8% - 96% | google.com |

Phase-Transfer Catalysis in Bromoester Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a water-soluble salt and an organic-soluble substrate. dalalinstitute.comijstr.org This is particularly relevant in the synthesis of nitriles from alkyl halides, a key step in producing the precursor for this compound. google.comoperachem.com

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which is soluble in the organic phase. operachem.comwikipedia.org In the synthesis of 5-bromovaleronitrile, the catalyst's cation (Q+) pairs with the cyanide anion (CN-) from the aqueous phase, forming a lipophilic ion-pair (Q+CN-). ijstr.org This ion-pair is capable of migrating across the phase boundary into the organic phase, where the "naked" and highly nucleophilic cyanide anion can react with the 1,4-dibromobutane to form the desired product. dalalinstitute.comijstr.org The catalyst then returns to the aqueous phase to repeat the cycle. ijstr.org This process avoids the need for expensive, and often hazardous, anhydrous solvents that can dissolve both reactants. dalalinstitute.com Catalysts such as Tetrabutylammonium bromide, triethyl benzyl (B1604629) ammonia (B1221849) chloride, and tetramethyl ammonium chloride have been cited for this purpose. google.com

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency in Synthetic Pathways

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. The synthesis of 5-bromovaleric acid from 1,4-dibromobutane proceeds with high reaction efficiency, as evidenced by reported yields of up to 96%. google.com

The two main steps are:

Br(CH₂)₄Br + NaCN → Br(CH₂)₄CN + NaBr

Br(CH₂)₄CN + 2H₂O + H₂SO₄ → Br(CH₂)₄COOH + (NH₄)HSO₄

Waste Management and Minimization in this compound Production

The production of this compound, like many chemical syntheses, generates various waste streams that require careful management to minimize environmental impact. Waste management strategies focus on the treatment and disposal of byproducts, spent reagents, and solvents, while minimization efforts aim to reduce the volume and toxicity of waste at its source through process optimization and green chemistry principles.

Key waste streams in the synthesis of this compound and its precursors include reaction byproducts, inorganic salts from reagents, and used organic solvents. A significant byproduct in the synthesis of the precursor 5-bromovaleric acid is δ-valerolactone, which can form through intramolecular cyclization, especially in the presence of water. google.com This side reaction complicates purification and reduces the yield of the desired product. google.com

Different synthetic methodologies lead to distinct waste profiles. For instance, a classic laboratory preparation involves the Hunsdiecker reaction, treating the silver salt of methyl hydrogen adipate with bromine. orgsyn.org This process generates silver bromide as a solid waste, which must be filtered from the reaction mixture. orgsyn.org Other syntheses may use tin-based reagents, resulting in tin byproducts that need to be removed from the product, often by washing with a potassium fluoride (B91410) solution. acs.org

Industrial-scale production of related brominated organic compounds necessitates a comprehensive waste management system. environmentclearance.nic.in A zero liquid discharge (ZLD) approach is often the goal. environmentclearance.nic.in This involves extensive treatment of industrial effluent in an Effluent Treatment Plant (ETP), which may include primary, secondary, and tertiary treatment stages. environmentclearance.nic.in Advanced technologies like reverse osmosis (RO) are used to recover water for recycling, while the concentrated reject stream is treated in a multiple-effect evaporator (MEE). environmentclearance.nic.in The final solid salt residue from the MEE is then disposed of at a certified Treatment, Storage, and Disposal Facility (TSDF). environmentclearance.nic.in

Waste minimization is intrinsically linked to the efficiency and design of the synthetic route. Optimizing reaction conditions to suppress side reactions, such as the formation of δ-valerolactone or unwanted isomers, is a primary strategy. google.comacs.org The choice of solvents and reagents also plays a critical role. Solvents such as dimethylformamide (DMF), toluene, and various alcohols are common in reactions involving bromovalerates. researchgate.netgoogle.com Managing these spent solvents, which may be classified as hazardous waste, involves recovery and recycling where feasible, or incineration. fluorochem.co.ukmdpi.com The selection of less hazardous solvents and reagents and improving atom economy are central tenets of green chemistry that contribute to waste minimization.

The tables below summarize the common waste streams and management strategies associated with the production of this compound and related compounds.

Table 1: Common Waste Streams in this compound Synthesis

| Waste Type | Source / Synthetic Step | Example(s) | Reference(s) |

| Reaction Byproducts | Side reactions during synthesis | δ-valerolactone, diester derivatives, N2-isomers | google.comacs.orgcsic.es |

| Inorganic Salts | Use of metal-based reagents or bases | Silver bromide (AgBr), Tin compounds, Potassium carbonate | orgsyn.orgacs.orgresearchgate.net |

| Aqueous Waste | Extraction and washing steps | Sodium carbonate wash solutions, Potassium fluoride (KF) wash solutions, General effluent | orgsyn.orgacs.orgenvironmentclearance.nic.in |

| Solvent Waste | Reaction medium and purification | Dimethylformamide (DMF), Carbon tetrachloride, Cyclohexane, Toluene | orgsyn.orgacs.orgresearchgate.netgoogle.com |

Table 2: Industrial Waste Management & Minimization Strategies

| Strategy | Description | Target Waste | Reference(s) |

| Effluent Treatment Plant (ETP) | Multi-stage (primary, secondary, tertiary) treatment of industrial wastewater. | Aqueous Waste, Dissolved Organics & Inorganics | environmentclearance.nic.in |

| Reverse Osmosis (RO) | A membrane-based filtration process to purify water from the treated effluent for reuse. | Aqueous Waste | environmentclearance.nic.in |

| Multiple-Effect Evaporator (MEE) | Evaporates water from the concentrated RO reject stream to minimize final liquid volume. | Concentrated Aqueous Waste | environmentclearance.nic.in |

| Zero Liquid Discharge (ZLD) | An integrated system of ETP, RO, and MEE to eliminate liquid effluent discharge, recycling water and isolating solid waste. | All Liquid Waste | environmentclearance.nic.in |

| Secure Landfill (TSDF) | Disposal of solid hazardous waste, such as salts from MEE, in a designated facility. | Solid Process Residues | environmentclearance.nic.in |

| Process Optimization | Modifying reaction conditions (e.g., solvent choice, temperature) to improve selectivity and reduce byproduct formation. | Reaction Byproducts | acs.org |

| Solvent Recovery | Distillation and purification of used solvents for recycling back into the process. | Solvent Waste | sciencepolicyreview.org |

| Destruction/Incineration | High-temperature destruction of non-recyclable organic waste, including certain halocarbons. | Organic Waste, Halogenated Compounds | mdpi.comsciencepolicyreview.org |

Reactivity and Reaction Mechanisms of Methyl 5 Bromovalerate

Nucleophilic Substitution Reactions

The primary reaction pathway for Methyl 5-bromovalerate is the nucleophilic substitution at the carbon atom bonded to the bromine. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Reaction with Primary Amines in Solid Phase Synthesis

Solid-phase synthesis is a powerful technique for the construction of complex molecules like peptides and other polymers on an insoluble resin support. In this context, this compound can be used as an alkylating agent to modify resin-bound molecules containing primary amine functionalities.

The process begins with a primary amine anchored to the solid support. This resin-bound amine serves as the nucleophile. The reaction is typically carried out by treating the resin with a solution of this compound in a suitable organic solvent. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the C-Br bond in this compound. This nucleophilic attack proceeds via an SN2 mechanism, resulting in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The result is a secondary amine, where the pentanoate chain has been appended to the resin-bound molecule. This method allows for the introduction of a flexible, five-carbon spacer arm terminating in a methyl ester, which can be further modified in subsequent synthetic steps. The use of solid-phase techniques simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.govpeptide.comnih.gov

Table 1: Hypothetical Solid-Phase Reaction of a Primary Amine with this compound

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Type |

| Resin-Bound Primary Amine | This compound | Resin-Bound N-alkylated Secondary Amine | SN2 Nucleophilic Substitution |

O-Alkylation Reactions

O-alkylation is a fundamental process in organic synthesis for the formation of ether linkages. This compound serves as a versatile five-carbon electrophilic building block in these reactions, readily reacting with oxygen nucleophiles such as alkoxides and phenoxides.

Williamson Ether Synthesis with Phenolic Hydroxyl Groups

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. libretexts.org In the case of phenols, the phenolic proton is first removed by a base to generate a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the primary carbon of this compound in an SN2 reaction to form an aryl ether.

A specific application of this reaction is the synthesis of methyl 5-(4-formyl-3-hydroxyphenoxy)pentanoate from 2,4-dihydroxybenzaldehyde. lookchem.comprepchem.com In this synthesis, a base is used to selectively deprotonate one of the phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde, forming a phenoxide. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide and forming a new C-O bond. This reaction demonstrates the utility of this compound in attaching a pentanoate chain to a phenolic core structure.

Table 2: Williamson Ether Synthesis with a Phenolic Hydroxyl Group

| Nucleophile Precursor | Electrophile | Base | Product |

| 2,4-Dihydroxybenzaldehyde | This compound | K2CO3 or Cs2CO3 | Methyl 5-(4-formyl-3-hydroxyphenoxy)pentanoate |

Alkylation in the Synthesis of Quinolones

Quinolone and quinazolinone scaffolds are important heterocyclic motifs found in many biologically active compounds. The functionalization of these ring systems is crucial for modulating their properties. Alkylation of the quinolone ring system with an alkyl halide like this compound typically occurs at the nitrogen atom, leading to N-alkylation rather than O-alkylation. juniperpublishers.comjuniperpublishers.com

The reaction mechanism involves the deprotonation of the N-H proton of the quinolone or quinazolinone ring by a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF. juniperpublishers.comjuniperpublishers.com This generates a nucleophilic nitrogen anion. The anion then attacks the electrophilic carbon of this compound in an SN2 fashion, displacing the bromide and forming a stable C-N bond. researchgate.net This N-alkylation introduces the 5-methoxy-5-oxopentyl side chain onto the quinolone nitrogen, a common strategy in medicinal chemistry to modify the solubility and biological activity of the parent heterocycle.

Reaction with Sodium Hydride and Alcohols

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate alcohols, which are generally weak acids. latech.edupressbooks.pub The reaction of an alcohol with NaH results in the formation of a sodium alkoxide and hydrogen gas. askfilo.com This in situ generation of a potent alkoxide nucleophile is the first step in its reaction with this compound.

Once the alkoxide is formed, its negatively charged oxygen atom readily attacks the electron-deficient carbon atom of the C-Br bond in this compound. libretexts.org This is a classic example of an SN2 reaction, leading to the formation of an ether and sodium bromide as a byproduct. study.com This two-step, one-pot procedure is a highly effective method for synthesizing a wide variety of ethers from alcohols and this compound.

Table 3: O-Alkylation of an Alcohol using Sodium Hydride

| Step | Reactants | Reagent | Intermediate/Product | Mechanism |

| 1 | Alcohol (R-OH) | Sodium Hydride (NaH) | Sodium Alkoxide (R-O-Na+) | Acid-Base (Deprotonation) |

| 2 | Sodium Alkoxide, this compound | - | Alkyl Ether (R-O-(CH2)4COOCH3) | SN2 Nucleophilic Substitution |

Reactions with Carbonates (e.g., K2CO3, Cs2CO3)

In many O- and N-alkylation reactions involving this compound, inorganic carbonate bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are preferred over stronger bases like sodium hydride. These bases are solids, generally easier to handle, and are sufficiently basic to deprotonate acidic nucleophiles like phenols and heterocyclic N-H groups, particularly in polar aprotic solvents like DMF or acetonitrile. nih.govnih.gov

Potassium carbonate is a cost-effective and widely used base for these transformations. researchgate.net It facilitates the reaction by creating a sufficient concentration of the conjugate base of the nucleophile to allow the SN2 reaction to proceed at a reasonable rate, often with heating. mdpi.com

Cesium carbonate is often a superior base for alkylation reactions, providing higher yields and allowing for milder reaction conditions. juniperpublishers.comnih.gov The larger size and softer nature of the cesium cation (Cs+) are thought to result in a "freer," more reactive nucleophilic anion in solution, enhancing the rate of the SN2 reaction. google.com This "cesium effect" makes Cs2CO3 the base of choice for difficult alkylations or with sensitive substrates.

Table 4: Comparison of Carbonate Bases in Alkylation Reactions

| Base | Typical Solvent | Relative Basicity | Key Features |

| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | Moderate | Cost-effective, widely used, often requires heat. |

| Cesium Carbonate (Cs2CO3) | DMF, Acetonitrile | Moderate | Higher reactivity, allows for milder conditions, "cesium effect" enhances nucleophilicity. |

Reactions with Organometallic Reagents (e.g., Phenylmagnesium Bromide for Analogs)

The reaction of this compound with organometallic reagents, such as Grignard reagents, highlights the differential reactivity of its two functional groups. When treated with a Grignard reagent like phenylmagnesium bromide, the reaction proceeds in a stepwise manner, targeting both the ester and the alkyl bromide moieties.

The initial attack of the Grignard reagent occurs at the electrophilic carbonyl carbon of the ester. This is a classic nucleophilic acyl substitution. The first equivalent of phenylmagnesium bromide adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxide group to form a ketone, 5-bromo-1-phenyl-1-pentanone.

However, the newly formed ketone is also highly reactive towards the Grignard reagent. A second equivalent of phenylmagnesium bromide rapidly adds to the ketone's carbonyl carbon, leading to the formation of a tertiary alkoxide after another tetrahedral intermediate.

Finally, the Grignard reagent, being a strong nucleophile and base, will also react with the primary alkyl bromide at the other end of the molecule. This nucleophilic substitution reaction, typically following an SN2 pathway, displaces the bromide ion to form a new carbon-carbon bond.

An acidic workup is then required to protonate the tertiary alkoxide, yielding the final product, 1,1,5-triphenyl-1,5-pentanediol. It is important to note that Grignard reagents are highly sensitive to moisture, and all reagents and glassware must be scrupulously dry to prevent the quenching of the reagent.

Below is a table summarizing the key steps in the reaction of this compound with phenylmagnesium bromide.

| Step | Reactant(s) | Product of the Step | Reaction Type |

| 1 | This compound + 1 eq. Phenylmagnesium Bromide | 5-bromo-1-phenyl-1-pentanone | Nucleophilic Acyl Addition-Elimination |

| 2 | 5-bromo-1-phenyl-1-pentanone + 1 eq. Phenylmagnesium Bromide | Tertiary alkoxide | Nucleophilic Addition |

| 3 | Bromoalkane moiety + Phenylmagnesium Bromide | Phenyl substituted alkane | Nucleophilic Substitution (SN2) |

| 4 | Tertiary alkoxide from step 2 & 3 | 1,1,5-triphenyl-1,5-pentanediol | Protonation (Acidic Workup) |

Ester Hydrolysis and Derivatization

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromovaleric acid. This transformation can be achieved through both chemical and enzymatic methods, offering different advantages in terms of reaction conditions and selectivity.

Hydrolysis to 5-Bromovaleric Acid

Chemical hydrolysis of this compound is typically carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, often referred to as a Fischer esterification in reverse. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process and is generally the preferred method for ester hydrolysis. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion. The resulting carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the free 5-bromovaleric acid.

| Hydrolysis Method | Reagents | Key Features |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Reversible, requires excess water to favor product formation. |

| Base-Catalyzed (Saponification) | Strong base (e.g., NaOH, KOH), followed by H₃O⁺ workup | Irreversible, proceeds to completion. |

Enzymatic Hydrolysis for Carboxylic Acid Formation

Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods. Lipases are a class of enzymes that are commonly employed for the hydrolysis of esters. These biocatalysts operate under mild conditions of temperature and pH, which can be advantageous when dealing with sensitive substrates.

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group, activated by the other residues, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol (methanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to regenerate the active enzyme and release the carboxylic acid (5-bromovaleric acid).

The use of lipases can be particularly beneficial when high chemoselectivity is required, as they can often hydrolyze the ester group without affecting other functional groups in the molecule.

Cross-Coupling Reactions Utilizing this compound Scaffolds

The carbon-bromine bond in this compound provides a handle for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the alkyl bromide can sometimes be used directly, its reactivity can be enhanced by conversion to a more reactive species, such as a triflate.

Palladium-Catalyzed Cross-Coupling Reactions (for derived triflates)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While aryl and vinyl halides are the most common substrates, the principles can be extended to alkyl electrophiles. In the context of scaffolds derived from this compound, the primary alkyl bromide could first be converted to an alcohol via hydrolysis, and then to a triflate (trifluoromethanesulfonate). Alkyl triflates are excellent leaving groups and can participate in various palladium-catalyzed cross-coupling reactions.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the derived scaffold, forming a Pd(II) intermediate.

Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a terminal alkyne in Sonogashira coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the success of these reactions, influencing the rate and selectivity of the catalytic cycle. While the direct cross-coupling of primary alkyl bromides can be challenging due to competing β-hydride elimination, the use of appropriate catalytic systems can make these transformations feasible.

| Cross-Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | C-C |

| Stille Coupling | Organotin (e.g., R-SnBu₃) | C-C |

| Heck Reaction | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |

Radical Chemistry and Photoredox Catalysis Involving Bromoesters

In addition to its ionic reactivity, the carbon-bromine bond of this compound can undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in a variety of carbon-carbon bond-forming reactions, often under mild conditions facilitated by photoredox catalysis.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from alkyl halides. In a typical photoredox cycle, a photocatalyst absorbs light and becomes electronically excited. This excited state can then engage in a single-electron transfer (SET) process with the bromoester.

One notable example is the Giese reaction , a type of radical conjugate addition. In a photoredox-catalyzed Giese reaction, the alkyl radical generated from this compound can add to an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated ester or amide. This addition forms a new carbon-centered radical, which is then typically reduced and protonated to afford the final product. A study has demonstrated the successful Giese addition of a bromovalerate to an acrylamide under visible-light photoredox conditions, showcasing a novel bond disconnection for the synthesis of complex molecules. youtube.com

Atom Transfer Radical Addition (ATRA) is another important radical process. In ATRA, a radical initiator, which can be a transition metal complex or generated via photoredox catalysis, abstracts the bromine atom from the bromoester to form the alkyl radical. This radical then adds to an alkene, and the resulting radical intermediate abstracts a bromine atom from another molecule of the bromoester, propagating a radical chain reaction.

The application of photoredox catalysis to reactions involving bromoesters like this compound opens up new avenues for the construction of complex molecular architectures under mild and environmentally benign conditions.

| Radical Reaction | Key Transformation | Catalyst/Initiator |

| Giese Reaction | Conjugate addition of an alkyl radical to a Michael acceptor | Photoredox catalyst, visible light |

| Atom Transfer Radical Addition (ATRA) | Addition of a carbon-bromine bond across an alkene | Transition metal catalyst or photoredox catalyst |

Computational Chemistry and Mechanistic Investigations of this compound

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at a granular level. Through methods such as quantum chemical calculations, molecular dynamics simulations, and transition state analysis, researchers can elucidate reaction pathways, determine energetic barriers, and understand the dynamic behavior of molecules during chemical transformations. These computational approaches offer insights that are often difficult or impossible to obtain through experimental means alone, providing a deeper understanding of the factors that govern the chemical behavior of this compound.

Quantum Chemical Calculations on Reaction Barriers (for related bromoalkanoic acids)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the energy landscapes of chemical reactions. These calculations can accurately predict the activation energies (reaction barriers) for various transformations involving bromoalkanoic acids and their esters, which are close structural analogs of this compound.

A key reaction pathway for ω-bromoalkanoic acids is intramolecular cyclization to form lactones. Computational studies on similar systems, such as the cyclization of 5-hexenyl radicals, which bear structural resemblance to the radical-mediated cyclization of a this compound derivative, have been performed using methods like UB3LYP and UCCSD(T). These studies reveal the activation energies for the formation of five- and six-membered rings. For instance, the calculated activation energy for the exo-cyclization of a related radical to form a five-membered ring is a key parameter that dictates the reaction's feasibility and rate.

In the context of nucleophilic substitution reactions (SN2), which are characteristic of alkyl bromides like this compound, DFT calculations can elucidate the factors influencing the reaction barrier. Studies on substituted methyl halides have shown that the reaction barrier height is a result of a complex interplay between steric, electrostatic, and quantum effects. While steric hindrance from bulky substituents is known experimentally to slow down SN2 reactions, computational analysis reveals that this is often compensated by stabilizing quantum effects.

The table below presents representative, illustrative activation energies for analogous reactions to those that this compound could undergo, based on computational studies of similar molecules.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular Cyclization (Radical) | 5-Hexenyl radical | UB3LYP/6-311+G(d,p) | ~7-9 |

| SN2 Nucleophilic Substitution | CH3Br + Cl- | B3LYP/6-311+G(d) | ~10-12 |

| Intramolecular SN2 (Lactonization) | 5-Bromopentanoate anion | DFT (Generic) | ~15-20 |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules during a reaction. For a molecule like this compound, MD simulations can provide critical insights into how its flexibility and the surrounding solvent environment influence its reactivity.

For instance, in an intramolecular cyclization reaction to form a lactone, the probability of the reactive ends of the molecule (the carboxylate group and the carbon bearing the bromine) coming into close proximity is a crucial factor. MD simulations can be used to sample the conformational landscape of this compound in different solvents and determine the population of conformations that are pre-disposed to react. This information is vital for understanding the entropic contributions to the reaction's free energy barrier.

Furthermore, MD simulations can be employed to model the solvation of the reactants, transition state, and products. The arrangement of solvent molecules around the reacting species can significantly stabilize or destabilize them, thereby altering the reaction rate. For example, in a nucleophilic substitution reaction, the charge separation in the transition state is highly sensitive to the polarity of the solvent. MD simulations can reveal the specific hydrogen bonding and dipole-dipole interactions between the solute and solvent molecules that contribute to this stabilization.

The conformational equilibrium of the alkyl chain can be shifted by the choice of solvent.

Specific solvent-solute interactions, such as hydrogen bonding to the ester group, can influence the orientation of the reactive centers.

The diffusion of reactants and the reorganization of solvent molecules are key dynamic processes that can be rate-limiting in certain reactions.

Transition State Analysis for Key Transformations

The transition state is a fleeting, high-energy arrangement of atoms that lies at the peak of the reaction energy profile. Its structure and properties are of paramount importance for understanding a reaction's mechanism and selectivity. Computational chemistry allows for the direct calculation and analysis of transition state geometries.

For key transformations of this compound, such as intramolecular SN2 cyclization to form γ-valerolactone, transition state analysis can reveal crucial details. In such a reaction, the transition state would involve the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-bromine bond.

Computational studies on analogous cyclization reactions provide insights into the expected geometry of such a transition state. For example, in the cyclization of an aspartic acid residue to form a succinimide, a related intramolecular reaction, the forming C-N bond distance in the transition state was calculated to be approximately 1.755 Å. researchgate.net This provides a reasonable estimate for the bond-forming distances in the transition state for the lactonization of a bromoalkanoate.

The table below summarizes key geometric parameters for a hypothetical transition state of the intramolecular SN2 cyclization of the 5-bromopentanoate anion, based on data from analogous computed transition states.

| Parameter | Description | Typical Calculated Value (Å or Degrees) |

|---|---|---|

| C-O forming bond distance | The distance between the nucleophilic oxygen and the electrophilic carbon. | ~1.8 - 2.2 Å |

| C-Br breaking bond distance | The distance between the electrophilic carbon and the leaving bromine atom. | ~2.2 - 2.5 Å |

| O-C-Br bond angle | The angle formed by the incoming nucleophile, the central carbon, and the leaving group. | Approaching 180° |

The analysis of the vibrational frequencies of the calculated transition state structure is also critical. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. This analysis confirms that the located structure is indeed a saddle point on the potential energy surface.

By examining the transition state structures for competing reaction pathways, such as intermolecular substitution versus intramolecular cyclization, computational chemists can predict which reaction is kinetically favored under a given set of conditions.

Applications of Methyl 5 Bromovalerate in Complex Molecule Synthesis

Pharmaceutical and Agrochemical Intermediates

The utility of methyl 5-bromovalerate is prominently highlighted in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. Its ability to participate in alkylation reactions, followed by potential modification of the ester group, allows for the construction of key structural motifs within larger, more complex molecular frameworks.

Building Block for Apixaban Production

This compound serves as a key reagent in certain synthetic routes for Apixaban, an oral, direct factor Xa inhibitor used for the prevention and treatment of thrombosis. google.com In the synthesis of Apixaban impurities and related compounds, which are crucial for quality control and reference standards, this compound is used to introduce the pentanoic acid side chain. A documented synthesis involves the alkylation of a precursor amine using this compound in the presence of a base. google.com This reaction is a critical step in forming the backbone of what will become the lactam ring in the final Apixaban structure. The reaction typically proceeds by nucleophilic substitution, where the amine attacks the carbon bearing the bromine atom. google.com

| Reaction Stage | Reactants | Reagents & Conditions | Product | Reference |

| Alkylation | Compound 1, this compound | Triethylamine, DMF, 80-90 °C | Compound 3 (Apixaban precursor) | google.com |

Table 1: Synthesis of an Apixaban precursor using this compound.

Alternative, closely related reagents like methyl 5-chloropentanoate and methyl 5-iodovalerate can also be used, sometimes with different base and solvent systems, to achieve the same synthetic intermediate. google.com

Precursor for Novel Antibacterial Agents (related ethyl ester)

The development of new antibacterial agents is a critical area of research to combat rising antimicrobial resistance. One common strategy is the modification of existing antibiotic scaffolds to create novel derivatives with enhanced potency or a different spectrum of activity. Ethyl 5-bromovalerate, an ethyl ester analog of this compound, serves as a useful alkylating agent in this context. sigmaaldrich.com It can be used to introduce a five-carbon ester-terminated linker to a core pharmacophore. This modification can influence the molecule's solubility, cell permeability, and interaction with its biological target. While specific, direct examples of its use in widely known antibacterial agents are specialized, the general chemical principle is well-established in medicinal chemistry for creating libraries of new compounds for screening. nih.gov

Synthesis of Histone Deacetylase Inhibitors (HDACIs)

Histone deacetylase inhibitors (HDACIs) are a class of compounds investigated for their therapeutic potential, primarily in oncology. nih.gov The general structure of an HDACI consists of three key components: a "cap" group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the zinc ion in the active site, and a "linker" region that connects the two. uni-duesseldorf.de

This compound is an ideal building block for the linker component. Its bifunctional nature allows for sequential reactions to connect the cap and ZBG. For instance, the bromide end can be used to alkylate a nucleophilic site on a cap group (such as a phenol or an amine). The ester at the other end can then be hydrolyzed to a carboxylic acid, which is subsequently coupled to the ZBG, often an amine-containing structure like a hydroxamic acid or o-phenylenediamine, via amide bond formation. chemrxiv.org This strategy allows for the systematic variation of linker length and composition, which is crucial for optimizing the inhibitor's potency and isoform selectivity. uni-duesseldorf.de

Development of Quinolone Derivatives with Anti-Leishmanial Properties

Quinolone derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-leishmanial properties. nih.gov Leishmaniasis is a significant health problem, and the search for new treatments is ongoing. nih.gov Research into novel quinolone-based anti-leishmanial agents has demonstrated the use of this compound as an electrophile in the synthesis of new analogues. nih.gov In one study, this compound was used to alkylate a complex quinolone intermediate derived from zanthosimuline to explore how different side chains affect anti-leishmanial activity against Leishmania infantum. nih.gov

| Reaction Stage | Substrate | Reagent | Product | Application | Reference |

| N-Alkylation | Zanthosimuline-derived quinolone | This compound | Compound 15k | Synthesis of potential anti-leishmanial agents | nih.gov |

Table 2: Use of this compound in the synthesis of a quinolone derivative.

The resulting compound showed activity against the parasite, highlighting the utility of this building block in creating diverse libraries of compounds for screening against neglected tropical diseases. nih.gov

Synthesis of Carbazole Derivatives as Potential Drugs

Carbazole and its derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities. researchgate.netgoogle.com The modification of the carbazole nucleus is a key strategy in the development of new drug candidates. One of the most common modifications is N-alkylation of the carbazole nitrogen. researchgate.netresearchgate.net

This compound is a suitable reagent for this transformation, allowing for the introduction of a methyl pentanoate side chain onto the carbazole ring. This reaction is typically carried out by treating carbazole with a base, such as potassium carbonate, to deprotonate the nitrogen, followed by the addition of the alkyl halide (this compound). researchgate.net The resulting functionalized carbazole can then undergo further transformations, such as hydrolysis of the ester to the corresponding carboxylic acid, to create derivatives for biological evaluation.

Synthesis of Molecular Probes and Linkers

Beyond its role in creating the core of bioactive molecules, this compound and its close analogs are fundamental in the construction of molecular tools used in chemical biology, such as molecular probes and heterobifunctional linkers. These linkers are crucial in technologies like Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. acs.org

A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature and length of the linker are critical for the efficacy of the PROTAC. In the synthesis of these complex molecules, bromoalkanes with a terminal ester, such as tert-butyl 5-bromopentanoate (a close analog of this compound), are used to elongate linker chains. acs.org The bromide allows for attachment to one part of the molecule, while the ester provides a handle for further reactions after deprotection, demonstrating the utility of the 5-bromovalerate scaffold in creating sophisticated tools for studying and manipulating biological systems. acs.org

Preparation of Linkers for Solid Phase Synthesis

While direct and widespread application of this compound in the preparation of linkers for solid-phase synthesis is not extensively documented in readily available literature, its structural motif is analogous to components used in the construction of such linkers. The principle of using bifunctional molecules to connect a solid support to a growing peptide or organic molecule is fundamental to solid-phase synthesis. Typically, a linker is first attached to a solid support, and the molecule of interest is then coupled to the linker. The linker must be stable to the reaction conditions used during the synthesis and allow for the clean cleavage of the synthesized molecule from the support upon completion. Given its terminal bromine and ester group, this compound possesses the necessary functionalities to act as a precursor in the synthesis of specialized linkers. For instance, the bromine could be displaced by a nucleophile attached to a solid support, and the ester could then be hydrolyzed to a carboxylic acid to allow for the attachment of the first synthetic unit.

Incorporation into Haptens for Immunoassay Development

A significant application of this compound is in the synthesis of haptens for the development of immunoassays. Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein. The development of sensitive and specific immunoassays for the detection of small molecules like toxins, pesticides, and drugs relies on the effective conjugation of a hapten to a carrier protein.

This compound serves as a key reagent for introducing a linker arm between the hapten and the carrier protein. This linker is crucial for presenting the hapten to the immune system in a way that generates specific antibodies. The synthesis often involves the reaction of the bromine end of this compound with a nucleophilic group on the target molecule (the hapten). The ester group is then hydrolyzed to a carboxylic acid, which can be activated and coupled to the amine groups of lysine residues on a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

| Target Molecule | Reaction with this compound | Resulting Hapten Application |

| Alternariol | O-alkylation of a phenolic hydroxyl group. | Immunoassay for the mycotoxin alternariol. |

| Cyprodinil | N-alkylation of the amine group. | Immunoassay for the fungicide cyprodinil. |

| Tenofovir | O-alkylation of the phosphonic acid group. | Immunoassay for the antiretroviral drug tenofovir. |

| Leucocrystal Violet | Nucleophilic substitution on the amine. | Immunoassay for the triphenylmethane dye metabolite. |

Radiolabeling of Bioactive Molecules (e.g., with ¹²⁵I)

The development of radiolabeled bioactive molecules is essential for various biomedical research applications, including receptor binding assays and in vivo imaging. This compound has been utilized in the synthesis of precursors for the radiolabeling of such molecules.

In one documented approach, this compound was used to introduce a pentanoate linker into a molecule designed for radiolabeling with Iodine-125 (¹²⁵I). The synthesis involved the reaction of the bromine of this compound with a phenolic precursor. The resulting methyl ester was then hydrolyzed to a carboxylic acid. This carboxylic acid was subsequently coupled to an amine-containing moiety, which was then transformed into a precursor suitable for radioiodination. This strategy demonstrates the utility of this compound in creating a stable linkage to which a radiolabel can be attached, enabling the tracking and quantification of the bioactive molecule.

Stereoselective Synthesis and Chiral Analogs

The principles of stereochemistry are paramount in the synthesis of complex and biologically active molecules, as the three-dimensional arrangement of atoms can profoundly affect a molecule's properties and interactions with biological systems.

Enantioselective Approaches to Complex Structures (e.g., in natural product synthesis)

While specific examples of the direct use of this compound in the enantioselective total synthesis of natural products are not prominently reported, the functional groups it possesses are fundamental to many stereoselective transformations. As a prochiral molecule, derivatives of this compound can be subjected to enantioselective reactions. For instance, the carbon atom adjacent to the ester carbonyl could potentially be enantioselectively functionalized.

More commonly, chiral building blocks analogous in structure to this compound, where stereocenters are present in the carbon chain, are employed in the synthesis of complex natural products. These chiral synthons allow for the controlled introduction of specific stereochemistry, which is often crucial for the biological activity of the final natural product.

Influence of Stereochemistry on Reactivity and Biological Activity

The stereochemistry of molecules derived from or related to this compound can have a significant impact on their reactivity and biological activity. It is a well-established principle in medicinal chemistry and pharmacology that different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological effects. One stereoisomer may be a potent therapeutic agent, while another may be inactive or even toxic.

This difference in activity arises from the specific three-dimensional interactions between the molecule and its biological target, such as an enzyme or a receptor. For derivatives of this compound that are chiral, the spatial arrangement of the functional groups will determine how well the molecule fits into its binding site. This can affect binding affinity, efficacy, and metabolic stability. Therefore, the stereocontrolled synthesis of such derivatives is of utmost importance in the development of new bioactive compounds.

Materials Science and Polymer Chemistry Applications

The application of this compound in materials science and polymer chemistry is an area of potential but currently underexplored research. The bifunctional nature of the molecule suggests several possibilities for its use in these fields.

For instance, this compound could potentially be used as a monomer or a chain transfer agent in polymerization reactions. The bromine atom could participate in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. The ester group could be incorporated into polyester chains or serve as a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone.

In materials science, this compound could be used to modify surfaces. The bromine atom could react with surface-bound nucleophiles to covalently attach the valerate moiety. The ester group could then be further functionalized to create surfaces with specific properties, such as altered hydrophobicity or the ability to bind biomolecules. While these applications are theoretically plausible, further research is needed to explore the full potential of this compound in these innovative fields.

Synthesis of Specialty Chemicals and Materials

This compound serves as a versatile building block in the synthesis of a variety of specialty chemicals, particularly within the pharmaceutical and agrochemical industries. nbinno.comlookchem.com Its bifunctional nature, possessing both an ester and a bromo-alkane group, allows for sequential reactions to construct more complex molecular architectures.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Apixaban. chemicalbook.com Apixaban is a potent, orally bioavailable, and reversible direct inhibitor of factor Xa, widely used as an anticoagulant. The synthesis involves utilizing this compound to introduce a specific carbon chain required for the final drug structure.

Beyond pharmaceuticals, the compound is employed in chemical research and the formulation of agrochemicals, where it acts as a component in creating innovative crop protection products. nbinno.com Its role as a precursor extends to a range of organic compounds where a five-carbon chain with a terminal functional group is required.

Research Findings on this compound in Synthesis

| Target Compound | Industry | Role of this compound |

|---|---|---|

| Apixaban | Pharmaceutical | Key intermediate for building the drug's molecular framework. chemicalbook.com |

| Agrochemicals | Agrochemical | Used as a component in the formulation of crop protection solutions. nbinno.com |

Use in Polymerization Reactions (for related bromoesters)

While specific polymerization applications for this compound are not extensively detailed in readily available literature, the broader class of bromoesters plays a crucial role as initiators in controlled radical polymerization techniques. The principles governing their reactivity are directly applicable to understanding the potential of this compound in polymer science.

Bromoesters are widely used as initiators in Atom Transfer Radical Polymerization (ATRP). In this method, the carbon-bromine bond can be homolytically cleaved by a transition-metal catalyst (typically copper-based) to generate a radical. This radical then propagates by adding to monomer units. The reversible nature of this activation/deactivation process allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.

The general structure of a bromoester initiator allows for precise control over the initiation step of polymerization. The ester functionality is generally stable under polymerization conditions, and the bromine atom is an excellent leaving group in the ATRP process. Related compounds, such as ethyl 2-bromoisobutyrate, are benchmark initiators for this type of reaction. The structure of this compound, featuring a primary bromide, makes it a suitable candidate for initiating the polymerization of various vinyl monomers like styrenes, acrylates, and methacrylates.

Examples of Bromoesters in Controlled Polymerization

| Bromoester Type | Polymerization Method | Typical Monomers | Resulting Polymer Characteristics |

|---|---|---|---|

| α-Bromoesters (e.g., Ethyl 2-bromoisobutyrate) | ATRP | Styrene, Acrylates, Methacrylates | Well-defined, low polydispersity, controlled architecture |

Analytical Methodologies for Methyl 5 Bromovalerate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds, providing detailed information about the molecular structure and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-bromovalerate, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used for structural confirmation. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃) guidechem.com.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts, multiplicities, and integration values of these signals are characteristic of the compound's structure.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., carbonyl, methylene, methyl).

Table 1: NMR Spectroscopic Data for this compound

| Spectrum Type | Atom | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | H | ~3.67 | Singlet | -OCH₃ |

| H | ~3.41 | Triplet | -CH₂Br | |

| H | ~2.34 | Triplet | -CH₂C(O)O- | |

| H | ~1.92 | Quintet | -CH₂CH₂Br | |

| H | ~1.78 | Quintet | -CH₂CH₂C(O)O- | |

| ¹³C NMR | C | ~173.5 | Singlet | C=O |

| C | ~51.6 | Singlet | -OCH₃ | |

| C | ~33.2 | Singlet | -CH₂Br | |

| C | ~33.0 | Singlet | -CH₂C(O)O- | |

| C | ~31.9 | Singlet | -CH₂CH₂Br | |

| C | ~23.5 | Singlet | -CH₂CH₂C(O)O- |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound has been characterized using various techniques, including Fourier Transform Infrared (FTIR) spectroscopy with a capillary cell (neat), Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR nih.gov.

The spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ester. Other significant peaks correspond to C-H stretching and C-O stretching vibrations.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1735 | Strong C=O Stretch | Ester Carbonyl |

| ~2950 | C-H Asymmetric/Symmetric Stretch | Aliphatic CH₂, CH₃ |

| ~1440 | C-H Bend | Methylene (scissoring) |

| ~1170 | C-O Stretch | Ester Linkage |

| ~650 | C-Br Stretch | Alkyl Bromide |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. The Raman spectrum for this compound has been recorded using FT-Raman instrumentation nih.gov. This analysis helps to identify vibrational modes that may be weak or inactive in the IR spectrum, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

While EI-MS data exists for this compound, the study of fragmentation patterns in related molecules, such as dicarboxylic acids, provides insight into common fragmentation pathways. In the mass spectrometry of succinic acid derivatives, characteristic fragmentation is observed. For instance, the deprotonated molecular ion ([M-H]⁻) of succinic acid (m/z 117) undergoes fragmentation via the loss of water and carbon dioxide researchgate.net. Under certain conditions, it can yield two primary fragment ions at m/z 99 and m/z 73 researchgate.net. Another analysis using tandem mass spectrometry (MS2) with a precursor ion at m/z 117.02 identified a base peak at m/z 72.9139, corresponding to a decarboxylation event massbank.eu.

Table 3: Common EI-MS Fragments for Succinic Acid Anion

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 117 | 99 | H₂O (18) |

| 117 | 73 | CO₂ (44) |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the calculated exact mass is a critical piece of data for its unambiguous identification nih.gov. The molecular formula is C₆H₁₁BrO₂ nih.gov.

Calculated Exact Mass: 193.99424 Da nih.gov.

This high-accuracy mass measurement is a definitive characteristic used to confirm the identity of the compound in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

The detection and quantification of trace amounts of this compound and its derivatives in various matrices are critical for environmental monitoring, process control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and quantification.

For trace analysis of halogenated compounds, high-resolution GC-MS is particularly effective, offering high sensitivity and selectivity. thermofisher.com Techniques such as isotope dilution, where a known amount of an isotopically labeled standard is added to the sample, can be used for the most accurate quantification. thermofisher.com In the analysis of brominated compounds, the mass spectrometer can be operated in multiple ion detection (MID) mode, focusing on specific mass fragments characteristic of the target analyte to enhance sensitivity and reduce background noise. thermofisher.com For instance, in the analysis of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants, GC-MS can achieve limits of quantification in the low femtogram range. thermofisher.com

Recent advancements, such as the use of an atmospheric pressure chemical ionization (APCI) source with GC-MS/MS, have shown to increase sensitivity for brominated compounds by approximately tenfold compared to traditional electron ionization (EI) methods. chromatographyonline.com This is because APCI is a softer ionization technique that promotes the formation of the molecular ion, which can be used as a precursor ion in MS/MS experiments, leading to enhanced specificity and sensitivity. chromatographyonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for derivatives of this compound that may be less volatile, thermally labile, or require analysis in complex aqueous matrices. In LC-MS, separation occurs in the liquid phase, which is then interfaced with the mass spectrometer. This technique avoids the need for high temperatures during sample introduction, preserving the integrity of thermally sensitive molecules.

The choice between GC-MS and LC-MS for trace analysis depends on the specific properties of the analyte and the complexity of the sample matrix.

Chromatographic Separation Techniques

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas Chromatography (GC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. Due to its volatility, this compound is ideally suited for GC analysis. The method relies on the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range.

For purity assessment, a sample of this compound is injected into the GC system. The resulting chromatogram displays a series of peaks, with the main peak corresponding to this compound and smaller peaks representing impurities. The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often use this method to certify the purity of this compound, commonly reporting purities greater than 97% or 98%. ruifuchem.comsigmaaldrich.com